GRPR Binding Affinity: DOTA-[Lys3]BBN vs. DOTA-Aca-BBN(7‑14) — 8.4‑Fold Higher Affinity Confirmed by Direct Head‑to‑Head Comparison
In a direct competitive binding assay on PC‑3 human prostate carcinoma cells using ¹²⁵I‑[Tyr⁴]BBN as the radioligand, DOTA‑[Lys3]BBN demonstrated an IC₅₀ of 2.2 ± 0.5 nM, compared to 18.4 ± 0.2 nM for DOTA‑Aca‑BBN(7‑14), an 8.4‑fold affinity advantage for the [Lys3]-bearing analog [1]. The parental ¹²⁵I‑[Tyr⁴]BBN exhibited a Kd of 14.8 ± 0.4 nM on the same PC‑3 cells, confirming that DOTA‑[Lys3]BBN maintains GRPR affinity comparable to or better than native bombesin probes while the truncated analog loses substantial binding capacity.
| Evidence Dimension | GRPR binding affinity (IC₅₀) on PC‑3 human prostate cancer cells |
|---|---|
| Target Compound Data | DOTA‑[Lys3]BBN IC₅₀ = 2.2 ± 0.5 nM |
| Comparator Or Baseline | DOTA‑Aca‑BBN(7‑14) IC₅₀ = 18.4 ± 0.2 nM; ¹²⁵I‑[Tyr⁴]BBN Kd = 14.8 ± 0.4 nM |
| Quantified Difference | 8.4‑fold lower IC₅₀ (higher affinity) for DOTA‑[Lys3]BBN vs. DOTA‑Aca‑BBN(7‑14) |
| Conditions | Competitive radioligand binding assay on PC‑3 cells; radioligand: ¹²⁵I‑[Tyr⁴]BBN |
Why This Matters
An 8.4‑fold higher binding affinity directly translates to higher tumor‑to‑background ratios in imaging and higher radiation dose delivery in therapy, making [Lys3]-based conjugates the superior scaffold choice for GRPR‑targeted radiopharmaceutical development.
- [1] Yang YS, Zhang X, Xiong Z, Chen X. Comparative in vitro and in vivo evaluation of two ⁶⁴Cu-labeled bombesin analogs in a mouse model of human prostate adenocarcinoma. Nucl Med Biol. 2006;33(3):371-380. View Source
